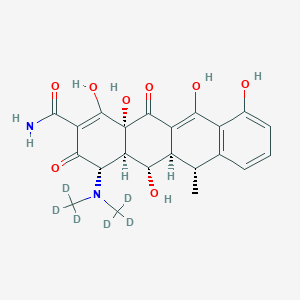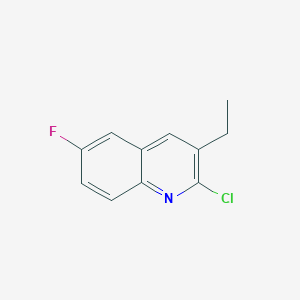
Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD32202804 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allow it to participate in a wide range of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32202804 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of specific precursors under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of MFCD32202804 is scaled up using large reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies, such as automated control systems, ensures consistent quality and safety during production.
化学反应分析
Types of Reactions
MFCD32202804 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD32202804 often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in the presence of a catalyst and under controlled temperatures to achieve the desired product.
Major Products Formed
The major products formed from the reactions of MFCD32202804 depend on the type of reaction and the reagents used. For instance, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
MFCD32202804 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: MFCD32202804 is investigated for its therapeutic potential in treating various diseases, including its role as an active ingredient in pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of MFCD32202804 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
属性
分子式 |
C11H12N2O6 |
|---|---|
分子量 |
268.22 g/mol |
IUPAC 名称 |
dimethyl 2-(4-methyl-3-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C11H12N2O6/c1-6-4-5-12-8(9(6)13(16)17)7(10(14)18-2)11(15)19-3/h4-5,7H,1-3H3 |
InChI 键 |
VNFOIAASLGVFHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)






![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)


